
5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a chemical compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves multiple steps, including the formation of the triazolo ring and the introduction of the furan and chloro substituents. Common reagents used in the synthesis may include chlorinating agents, furan derivatives, and triazole precursors. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine likely involves binding to specific receptors in the brain, such as the gamma-aminobutyric acid (GABA) receptors. This binding can enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets and pathways involved would be similar to those of other benzodiazepines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Uniqueness
5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is unique due to its specific structural features, such as the triazolo ring and the furan substituent. These features may confer distinct pharmacological properties and potential advantages over other benzodiazepines.
Eigenschaften
CAS-Nummer |
54028-86-3 |
|---|---|
Molekularformel |
C15H13ClN4O |
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
9-chloro-1-(furan-2-yl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4O/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
InChI-Schlüssel |
ASRAQZNTLONZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
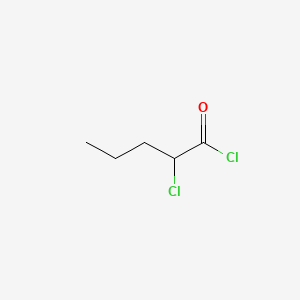
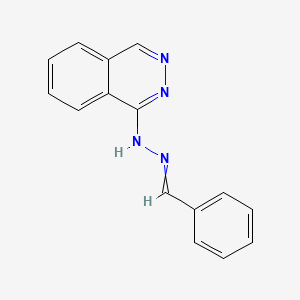


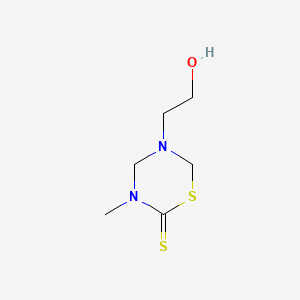
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)
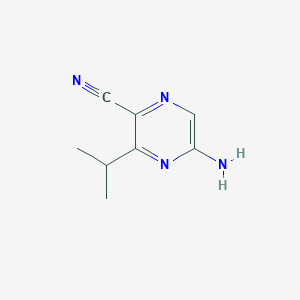
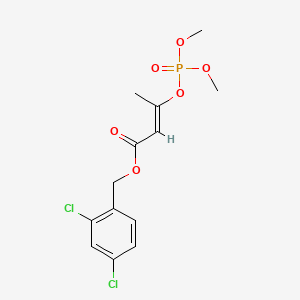
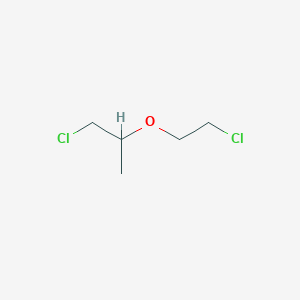
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)
![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)
